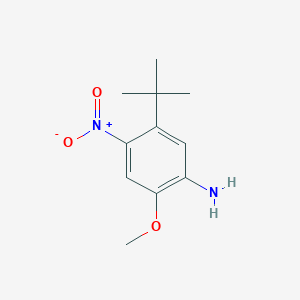
Benzenamine, 5-(1,1-dimethylethyl)-2-methoxy-4-nitro-
Overview
Description
Benzenamine, 5-(1,1-dimethylethyl)-2-methoxy-4-nitro- is an organic compound with the molecular formula C₁₂H₁₄N₂O₃ It is a derivative of aniline, featuring a nitro group (-NO₂) at the 4-position, a methoxy group (-OCH₃) at the 2-position, and a tert-butyl group (C(CH₃)₃) at the 5-position on the benzene ring
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized through the nitration of 5-(1,1-dimethylethyl)-2-methoxybenzenamine using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a catalyst under controlled temperature conditions.
Methylation Reaction: The methoxy group can be introduced by reacting 5-(1,1-dimethylethyl)-2-nitrobenzenamine with methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Industrial Production Methods:
Batch Process: The compound is typically produced in a batch process where the reactants are mixed in a reactor, and the reaction conditions (temperature, pressure, and time) are carefully controlled to optimize yield and purity.
Purification: After the reaction, the product is purified using techniques such as recrystallization or column chromatography to remove impurities and obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form a nitroso compound or further oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The methoxy and tert-butyl groups can undergo electrophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitroso derivatives, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of nitro-containing compounds with biological molecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through the interaction of its functional groups with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy group can influence the electronic properties of the molecule, affecting its reactivity. The tert-butyl group provides steric hindrance, which can impact the compound's binding affinity to biological targets.
Molecular Targets and Pathways Involved:
Nitro Group: Interacts with nucleophilic sites in enzymes and proteins.
Methoxy Group: Modifies the electronic environment of the molecule, affecting its binding to receptors.
Tert-Butyl Group: Provides steric hindrance, influencing the compound's interaction with biological targets.
Comparison with Similar Compounds
Benzenamine, 2-(1,1-dimethylethyl)-: Similar structure but with different positions of functional groups.
Benzenamine, 4-(1,1-dimethylethyl)-: Different positions of nitro and methoxy groups.
N-tert-Butyl-3,5-dimethylaniline: Similar tert-butyl group but with different positions of methoxy and nitro groups.
Uniqueness: Benzenamine, 5-(1,1-dimethylethyl)-2-methoxy-4-nitro- is unique due to its specific arrangement of functional groups, which influences its chemical reactivity and biological activity. The presence of the tert-butyl group at the 5-position provides steric hindrance, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-tert-butyl-2-methoxy-4-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)7-5-8(12)10(16-4)6-9(7)13(14)15/h5-6H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUJEIQIOJLTQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201215533 | |
| Record name | Benzenamine, 5-(1,1-dimethylethyl)-2-methoxy-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201215533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823783-76-1 | |
| Record name | Benzenamine, 5-(1,1-dimethylethyl)-2-methoxy-4-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823783-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 5-(1,1-dimethylethyl)-2-methoxy-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201215533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


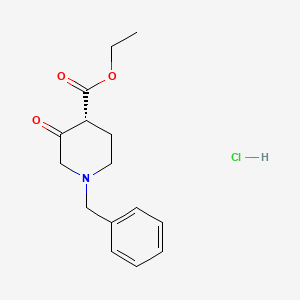
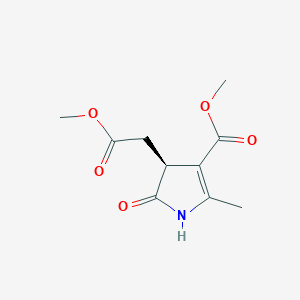
![1-Azetidinecarboxylic acid, 3-[4-(hydroxymethyl)-1-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3247651.png)
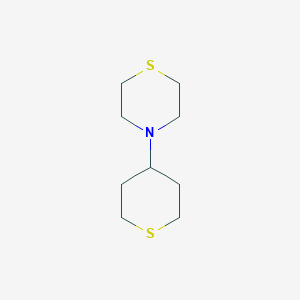
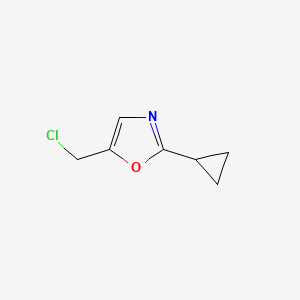
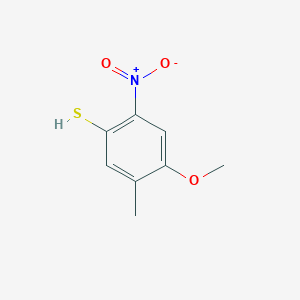
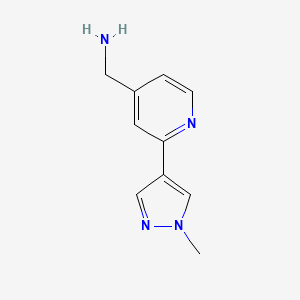
![1-Azetidinecarboxylic acid, 3-[[2-(hydroxymethyl)-1-piperidinyl]methyl]-, phenylmethyl ester](/img/structure/B3247725.png)
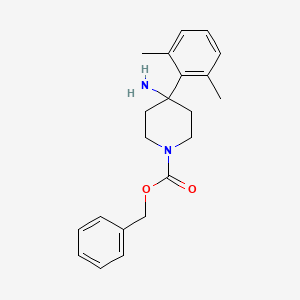
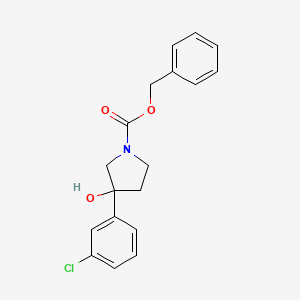
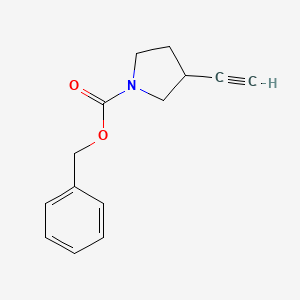
![Cyclopropanamine, N-(1-methylethyl)-2-[1-(phenylmethyl)-3-piperidinyl]-](/img/structure/B3247750.png)
![1-Piperidinecarboxylic acid, 2-[2-[[(1-methylethyl)amino]methyl]cyclopropyl]-, 1,1-dimethylethyl ester](/img/structure/B3247752.png)
![1-Piperidinecarboxylic acid, 4-[cyano(2-methylphenyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B3247755.png)
